molecular formula C17H16BrNO6 B8167822 Methyl 2-(3-(2-bromomethyl-4-nitrophenoxy)-4-methoxyphenyl)acetate

Methyl 2-(3-(2-bromomethyl-4-nitrophenoxy)-4-methoxyphenyl)acetate

Cat. No.: B8167822
M. Wt: 410.2 g/mol
InChI Key: CKCGCDOFBPRURX-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2-bromomethyl-4-nitrophenoxy)-4-methoxyphenyl)acetate is an organic compound with a complex structure that includes bromine, nitro, methoxy, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(2-bromomethyl-4-nitrophenoxy)-4-methoxyphenyl)acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 4-nitrophenol to introduce the bromomethyl group, followed by etherification with 4-methoxyphenol. The final step involves esterification with methyl acetate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2-bromomethyl-4-nitrophenoxy)-4-methoxyphenyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Products include azides or nitriles depending on the nucleophile used.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the corresponding phenol.

Scientific Research Applications

Methyl 2-(3-(2-bromomethyl-4-nitrophenoxy)-4-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2-bromomethyl-4-nitrophenoxy)-4-methoxyphenyl)acetate involves its functional groups interacting with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. The methoxy and ester groups influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-4-nitrophenol
  • 2-Methoxy-5-nitrobenzyl bromide

Comparison

Compared to similar compounds, Methyl 2-(3-(2-bromomethyl-4-nitrophenoxy)-4-methoxyphenyl)acetate is unique due to the presence of both methoxy and ester groups, which enhance its reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-[3-[2-(bromomethyl)-4-nitrophenoxy]-4-methoxyphenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO6/c1-23-15-5-3-11(8-17(20)24-2)7-16(15)25-14-6-4-13(19(21)22)9-12(14)10-18/h3-7,9H,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCGCDOFBPRURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)OC2=C(C=C(C=C2)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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